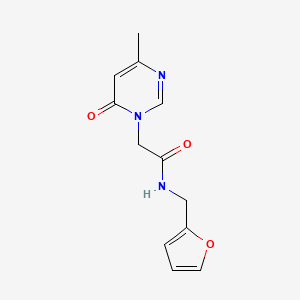
((2,5-Dimethylphenyl)sulfonyl)leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,5-Dimethylphenyl)sulfonyl)leucine, also known as Sulfo-DS-Leu-OH, is a chemical compound belonging to the category of amino acid derivatives. It has a molecular weight of 299.39 . The IUPAC name for this compound is N-[(2,5-dimethylphenyl)sulfonyl]leucine .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid . It has a boiling point of 472.6±55.0 C at 760 mmHg and a melting point of 95-96 C .科学的研究の応用
((2,5-Dimethylphenyl)sulfonyl)leucine has a wide range of scientific research applications. It has been used in studies to investigate the effects of leucine on protein synthesis and cell signaling. It has also been used to study the effects of leucine on the regulation of gene expression and the regulation of cell metabolism. Furthermore, this compound has been used in studies to investigate the effects of leucine on the regulation of energy metabolism and the regulation of cell growth and differentiation.
作用機序
The mechanism of action of ((2,5-Dimethylphenyl)sulfonyl)leucine is not yet fully understood. However, it is believed that this compound interacts with the leucine receptor, which is a G-protein coupled receptor. This interaction triggers a cascade of events, which leads to the activation of various signaling pathways, such as the cAMP/PKA pathway, the MEK/ERK pathway, and the PI3K/Akt pathway. These pathways are involved in the regulation of gene expression, cell growth and differentiation, and energy metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the concentration of this compound and the cell type in which it is used. In general, this compound has been found to increase protein synthesis, activate cell signaling pathways, and regulate gene expression and cell metabolism. It has also been found to regulate energy metabolism and cell growth and differentiation.
実験室実験の利点と制限
One of the main advantages of using ((2,5-Dimethylphenyl)sulfonyl)leucine in lab experiments is that it is relatively easy to synthesize and can be stored for long periods of time. Furthermore, it is a relatively non-toxic compound, making it safe to use in lab experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water and has a relatively low solubility in organic solvents. Furthermore, it is not very stable in the presence of light and heat.
将来の方向性
The future directions for ((2,5-Dimethylphenyl)sulfonyl)leucine research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Another area of research is to investigate the effects of this compound on other cell types, such as cancer cells, and to explore its potential as an anti-cancer agent. Additionally, further research into the synthesis of this compound and its derivatives is needed to improve its solubility and stability. Finally, further research into its potential as a drug delivery agent is needed.
合成法
((2,5-Dimethylphenyl)sulfonyl)leucine is synthesized by the reaction of 2,5-dimethylphenylsulfonyl chloride and leucine in acetonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a catalyst, such as triethylamine. The reaction is generally carried out at room temperature, and the reaction is complete within a few hours. The product, this compound, is then isolated and purified by column chromatography.
Safety and Hazards
特性
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLYILQBCOVJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2469956.png)
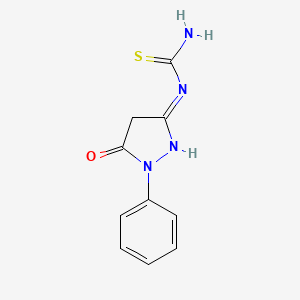
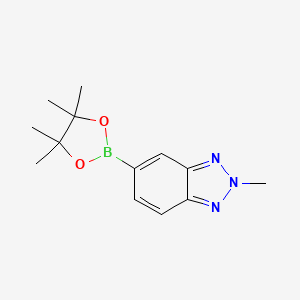
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/no-structure.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2469965.png)
![methyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2469967.png)

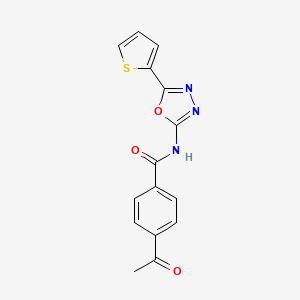
![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2469972.png)
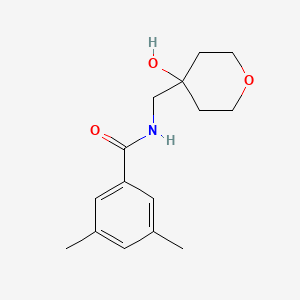
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2469976.png)
